
4-Bromothiophene-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromothiophene-3-sulfonamide is a chemical compound that belongs to the class of thiophene-based sulfonamides Thiophene is a five-membered aromatic ring containing sulfur, and sulfonamides are compounds that contain the sulfonamide functional group (R-SO₂NH₂)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothiophene-3-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation. One common method is the bromination of thiophene at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 4-bromothiophene is then subjected to sulfonamide formation by reacting with sulfonamide precursors under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromothiophene-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Reactions: Products include substituted thiophene derivatives.
Oxidation Reactions: Oxidized thiophene derivatives.
Coupling Reactions: Coupled products with extended conjugation or functionalization.
Wissenschaftliche Forschungsanwendungen
4-Bromothiophene-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a carbonic anhydrase inhibitor, which could be useful in treating conditions like glaucoma and epilepsy.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound’s interactions with biological targets are explored for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-Bromothiophene-3-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to decreased production of aqueous humor in the eye, reducing intraocular pressure in glaucoma . The sulfonamide group plays a crucial role in binding to the enzyme’s active site, while the thiophene ring contributes to the compound’s overall stability and specificity.
Vergleich Mit ähnlichen Verbindungen
Thiophene-2-sulfonamide: Another thiophene-based sulfonamide with similar inhibitory properties.
4-Chlorothiophene-3-sulfonamide: A chlorinated analog with potentially different reactivity and biological activity.
Thiophene-3-sulfonamide: A non-halogenated analog with distinct properties.
Uniqueness: 4-Bromothiophene-3-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C4H4BrNO2S2 |
|---|---|
Molekulargewicht |
242.1 g/mol |
IUPAC-Name |
4-bromothiophene-3-sulfonamide |
InChI |
InChI=1S/C4H4BrNO2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H,(H2,6,7,8) |
InChI-Schlüssel |
PCTWUFLFANAQQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CS1)Br)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Methoxycarbonyl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B13216921.png)
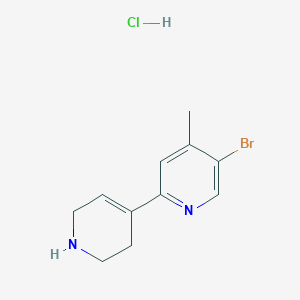
![Methyl 2-chloro-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13216930.png)
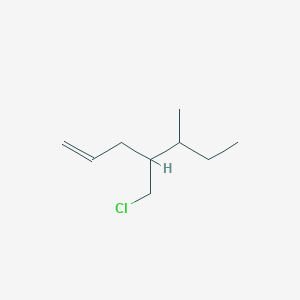
![2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol](/img/structure/B13216936.png)
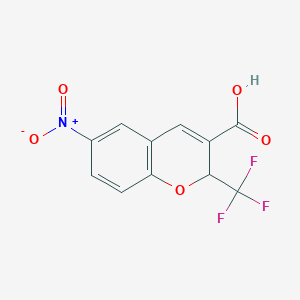
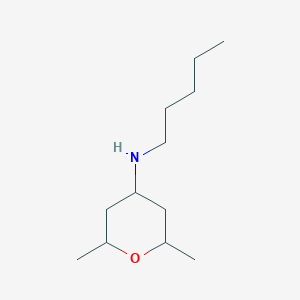


![tert-Butyl N-methyl-N-{6-methyl-1,7-dioxaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13216977.png)
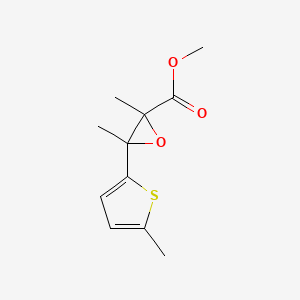
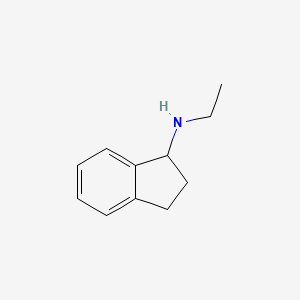
![7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13217004.png)
![5-Oxaspiro[3.5]nonane-8-sulfonamide](/img/structure/B13217007.png)
